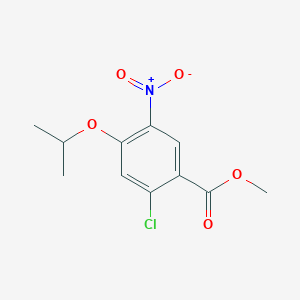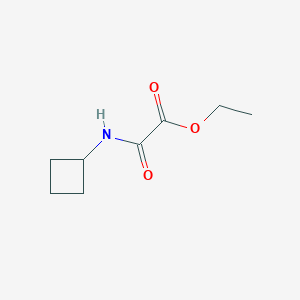
Acide 3-formyl-5-(trifluorométhoxy)phénylboronique
Vue d'ensemble
Description
3-Formyl-5-(trifluoromethoxy)phenylboronic acid is a specialized organoboron compound characterized by its unique structure, which includes a boronic acid group, a formyl group, and a trifluoromethoxy group attached to a phenyl ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its reactivity and functional group tolerance.
Applications De Recherche Scientifique
3-Formyl-5-(trifluoromethoxy)phenylboronic acid has diverse applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: It is used in the production of advanced materials and chemical sensors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-5-(trifluoromethoxy)phenylboronic acid typically involves the following steps:
Boronic Acid Formation: The initial step involves the formation of a boronic acid derivative from a phenylboronic acid precursor.
Formylation: The phenylboronic acid derivative undergoes formylation to introduce the formyl group at the 3-position.
Trifluoromethoxylation: The trifluoromethoxy group is introduced at the 5-position through a trifluoromethylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Formyl-5-(trifluoromethoxy)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group, forming an aldehyde.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium catalysts and suitable bases are often employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohols.
Substitution: Coupled products in Suzuki-Miyaura reactions.
Mécanisme D'action
The mechanism by which 3-Formyl-5-(trifluoromethoxy)phenylboronic acid exerts its effects involves its ability to form stable complexes with various substrates. The boronic acid group can coordinate with diols and other Lewis bases, facilitating reactions such as cross-coupling. The formyl and trifluoromethoxy groups contribute to the compound's reactivity and selectivity in chemical transformations.
Comparaison Avec Des Composés Similaires
3-Formylphenylboronic Acid: Lacks the trifluoromethoxy group.
4-Formylphenylboronic Acid: Formyl group at a different position on the phenyl ring.
Trifluoromethoxyphenylboronic Acid: Lacks the formyl group.
Uniqueness: 3-Formyl-5-(trifluoromethoxy)phenylboronic acid is unique due to the combination of the formyl and trifluoromethoxy groups on the phenyl ring, which enhances its reactivity and functional group tolerance compared to similar compounds.
This comprehensive overview highlights the significance of 3-Formyl-5-(trifluoromethoxy)phenylboronic acid in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in organic synthesis and research.
Is there anything specific you would like to know more about?
Propriétés
IUPAC Name |
[3-formyl-5-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O4/c10-8(11,12)16-7-2-5(4-13)1-6(3-7)9(14)15/h1-4,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVJXSCLOFBOHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC(F)(F)F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208229 | |
| Record name | Boronic acid, B-[3-formyl-5-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-39-7 | |
| Record name | Boronic acid, B-[3-formyl-5-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-formyl-5-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate](/img/structure/B1443009.png)








![2-Bromo-6-nitro-1H-benzo[d]imidazole](/img/structure/B1443023.png)



